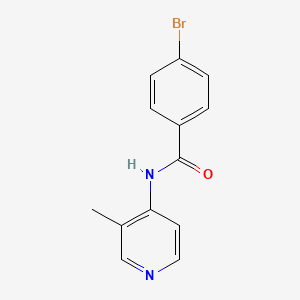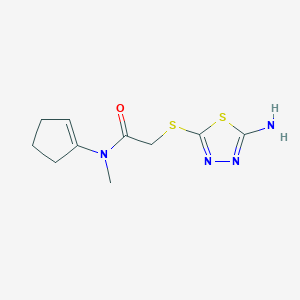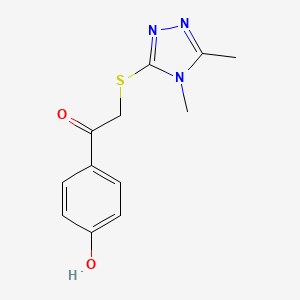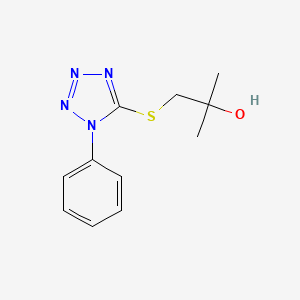
2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol is an organic compound that features a tetrazole ring, a sulfur atom, and a secondary alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the compound from reaction by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a corresponding thiol derivative.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-one.
Reduction: Formation of 2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-thiol.
Substitution: Formation of various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The sulfur atom and secondary alcohol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and sulfur atom but lacks the secondary alcohol group.
2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-one: An oxidized form of the compound with a ketone group instead of a secondary alcohol.
2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-thiol: A reduced form of the compound with a thiol group instead of a secondary alcohol.
Uniqueness
2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol is unique due to the presence of both a tetrazole ring and a secondary alcohol group
Eigenschaften
Molekularformel |
C11H14N4OS |
|---|---|
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C11H14N4OS/c1-11(2,16)8-17-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7,16H,8H2,1-2H3 |
InChI-Schlüssel |
QPCOVGBAPZTQGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CSC1=NN=NN1C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


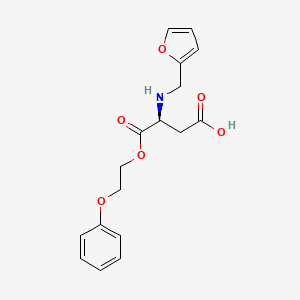


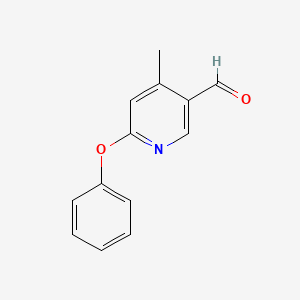
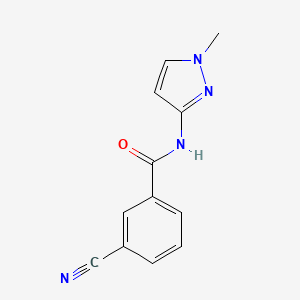
![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)

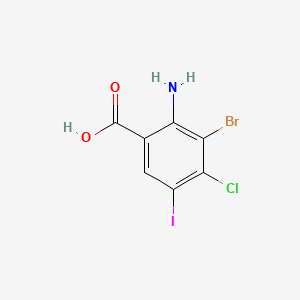

![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
